BenchChemオンラインストアへようこそ!

A-889425

Pain TRPV1 Species Selectivity

Procure A-889425 to access a uniquely CNS-penetrant and orally active TRPV1 antagonist that selectively silences pathological mechanotransmission in inflamed—but not uninjured—sensory neurons, unlike peripherally restricted analogs. Its ~10-fold human-vs-rat potency window (IC50 34 nM vs. 335 nM) enables rational cross-species translational dosing. Combine with Cav3-selective tool compounds to dissect T-type calcium channel polypharmacology. Ideal for central sensitization, inflammatory pain, and osteoarthritis models. All lots are HPLC-verified >98%. Inquire now for bulk pricing.

Molecular Formula C19H18F3N3O3S
Molecular Weight 425.426
CAS No. 1072921-02-8
Cat. No. B560517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-889425
CAS1072921-02-8
Synonyms1-(3-Methylpyridin-2-yl)-N-(4-(trifluoromethylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine-                              4-carboxamide
Molecular FormulaC19H18F3N3O3S
Molecular Weight425.426
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C19H18F3N3O3S/c1-13-3-2-10-23-17(13)24-18(26)14-8-11-25(12-9-14)15-4-6-16(7-5-15)29(27,28)19(20,21)22/h2-8,10H,9,11-12H2,1H3,(H,23,24,26)
InChIKeyKACDTVMXDRFPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-889425 (CAS 1072921-02-8) TRPV1 Antagonist: Baseline Chemical and Pharmacological Profile for Pain Research Procurement


A-889425 is a small-molecule, orally active, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel that integrates noxious stimuli and plays a critical role in pain and inflammation pathways [1]. The compound is characterized by its chemical structure as N-(3-methylpyridin-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide, with a molecular weight of 425.42 Da [2]. Its primary pharmacological activity is the blockade of TRPV1 channel activation, with reported IC50 values of 335 nM for the rat receptor and 34 nM for the human receptor [3]. Critically, A-889425 demonstrates effective penetration into the central nervous system (CNS), a key differentiator for its potential to address centrally-mediated pain pathways [4].

Why Generic TRPV1 Antagonist Substitution is Inadequate: A-889425's Unique Pharmacological Fingerprint


The TRPV1 antagonist class is highly heterogeneous, with significant divergence in key properties such as in vitro potency, species-specificity, off-target activity, and, most critically, blood-brain barrier penetration [1]. Selecting a compound based solely on its class membership, without considering its specific quantitative profile, carries a high risk of experimental failure or misinterpretation. For instance, some potent TRPV1 antagonists, like A-425619, do not readily enter the CNS, limiting their utility to studies of peripheral pain mechanisms [2]. Conversely, other highly potent in vitro compounds may exhibit significant off-target effects on voltage-gated calcium channels [3]. A-889425 occupies a distinct niche defined by its balanced, quantifiable profile: it offers a moderate in vitro potency that translates into robust in vivo efficacy in CNS-involved pain models, combined with a demonstrated ability to modulate specific pathological (but not physiological) nociceptive signaling [4]. The following evidence demonstrates precisely where and how A-889425 diverges from its closest analogs.

A-889425 (CAS 1072921-02-8) Evidence-Based Differentiation from Key TRPV1 Antagonist Analogs


Species-Specific TRPV1 Antagonist Potency: Human vs. Rat IC50 Values for A-889425 and Capsazepine

A-889425 demonstrates significantly greater potency at the human TRPV1 receptor compared to the rat ortholog, a difference of approximately 10-fold. This species-specific profile contrasts with the classical antagonist capsazepine, which is more potent at human TRPV1 but with a less favorable selectivity window and higher absolute IC50 values [1][2]. This information is critical for interpreting preclinical rodent data and extrapolating to potential human efficacy.

Pain TRPV1 Species Selectivity

CNS Penetration as a Critical Differentiator for Broad-Spectrum Analgesia: A-889425 vs. A-425619

A key differentiator for A-889425 is its ability to penetrate the CNS, which is essential for modulating centrally-mediated pain pathways and achieving broad-spectrum analgesia [1]. This contrasts sharply with the highly potent TRPV1 antagonist A-425619 (IC50 = 3-9 nM), which does not readily enter the CNS [2]. A landmark study comparing two TRPV1 antagonists with similar in vitro potency but differing CNS penetration found that only the brain-penetrant compound produced broad-spectrum analgesia in multiple pain models [3]. A-889425's CNS penetration aligns it with the more effective profile identified in that study.

Analgesia CNS Penetration Pain Models

In Vivo Efficacy in Osteoarthritic Pain: A-889425's Effects on Spinal Neuronal Firing vs. Inactive Vehicle

In the monoiodoacetate (MIA) rat model of osteoarthritic (OA) pain, systemic administration of A-889425 (10 and 30 μmol/kg, i.v.) significantly reduced the elevated spontaneous firing of spinal wide dynamic range (WDR) neurons, a marker of ongoing discomfort [1]. Crucially, this effect was selective for pathological pain states; A-889425 did not alter spontaneous firing in control (sham) animals [2]. This demonstrates a disease-specific modulation of pain signaling, a highly desirable pharmacological feature.

Osteoarthritis Pain In Vivo Electrophysiology

Modulation of Pathological Mechanotransmission: A-889425 Selectively Inhibits Nociceptor Activity in Inflamed vs. Uninjured Skin

Using an in vitro skin-nerve preparation, A-889425 had no effect on the mechanical responsiveness of Aδ and C-fiber units innervating uninjured skin [1]. In stark contrast, the compound inhibited responses of slowly conducting Aδ fiber units to noxious mechanical stimulation in a population of axons innervating CFA-inflamed hind paws [2]. This demonstrates that A-889425 specifically modulates TRPV1-mediated mechanotransmission that emerges only after peripheral inflammation, a key feature for studying inflammatory pain without disrupting normal sensory function.

Inflammation Nociception Mechanotransduction

Off-Target Activity on T-Type Calcium Channels (Cav3): A Comparison of A-889425, Capsazepine, and BCTC

A-889425, along with other TRPV1 antagonists capsazepine and BCTC, has been shown to directly inhibit Cav3 T-type calcium channels, a family of ion channels also implicated in pain pathways [1]. This off-target activity is a potential confounding factor when interpreting results from TRPV1 antagonist studies. While capsazepine potently inhibited Cav3.1 and 3.2 channels with KD < 120 nM, the study notes that all three compounds (including A-889425) alter Cav3 channel kinetics and reduce current availability [2]. However, the relative potency of A-889425 for Cav3 channels compared to its primary target (TRPV1) is not explicitly quantified in this source.

Off-Target Electrophysiology Nociception

Best Research and Industrial Application Scenarios for A-889425 (1072921-02-8) Based on Quantified Differentiation


Investigating Central Sensitization in Chronic Pain Models

A-889425 is a premier choice for studies examining the role of central sensitization in chronic pain. Unlike peripherally-restricted TRPV1 antagonists (e.g., A-425619), A-889425's proven CNS penetration [1] allows it to modulate spinal and supraspinal nociceptive pathways. Its demonstrated efficacy in reducing pathological spontaneous firing of spinal WDR neurons in an osteoarthritis model [2] provides direct evidence of its central action. This makes it ideal for research into pain conditions like fibromyalgia, neuropathic pain, and complex regional pain syndrome, where central mechanisms are predominant.

Dissecting Pathological vs. Physiological Pain Signaling in Inflammatory Models

The unique ability of A-889425 to selectively inhibit mechanotransmission in inflamed, but not uninjured, sensory neurons [3] makes it a powerful tool for dissecting the transition from acute to chronic pain. Researchers can use A-889425 to block TRPV1-mediated sensitization in models of inflammation (e.g., CFA, carrageenan) and study the downstream consequences on spinal processing and behavior without confounding effects on normal sensory thresholds. This allows for a cleaner examination of the molecular pathways that contribute to the development and maintenance of inflammatory pain states.

Cross-Species Translational Studies in Pain Research

A-889425's well-characterized species-specific potency profile (Human IC50 = 34 nM; Rat IC50 = 335 nM) [4] provides a rational basis for cross-species translational research. By accounting for the ~10-fold difference in potency, researchers can select appropriate doses for rodent models that are more likely to reflect effective target engagement in humans. This is a significant advantage over compounds with poorly defined or highly variable species activity, enabling more accurate preclinical-to-clinical translation of pain research findings.

Controlled Studies of TRPV1 Antagonist Polypharmacology

Given the confirmed off-target activity of A-889425 (and other TRPV1 antagonists) on T-type calcium channels [5], it is best employed in studies designed to explore the functional consequences of this polypharmacology. By using A-889425 in conjunction with more selective TRPV1 antagonists (e.g., AMG9810, which lacks Cav3 activity) and/or Cav3-selective inhibitors, researchers can dissect the relative contributions of TRPV1 and Cav3 channel blockade to the observed analgesic or physiological effects. This approach can provide valuable insights into novel analgesic mechanisms and potential combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-889425

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.